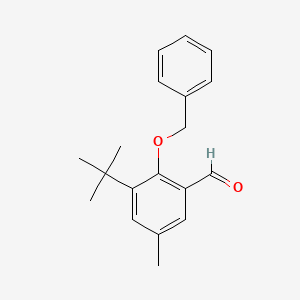
1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, also known as FPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FPP is a member of the pyrrolidinedione family and has a unique chemical structure that allows it to interact with various biological systems.
Mechanism of Action
1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in the levels of dopamine. This increase in dopamine levels has been shown to have a variety of effects on the brain, including improving cognitive function and reducing symptoms of depression.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase levels of dopamine in the brain, which can improve cognitive function and reduce symptoms of depression. 1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has also been shown to have potential therapeutic applications in the treatment of Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has several advantages when used in laboratory experiments. It is a highly selective compound that can target specific biological systems, which makes it a valuable tool for studying the effects of dopamine on the brain. However, 1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione also has some limitations, including its potential toxicity and the fact that it can only be used in vitro.
Future Directions
There are several future directions for research on 1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione. One potential area of research is the development of new compounds that are similar to 1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione but have fewer side effects. Another area of research is the development of new methods for synthesizing 1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione that are more efficient and cost-effective. Additionally, further research is needed to fully understand the potential therapeutic applications of 1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione in the treatment of Parkinson's disease and other neurological disorders.
Synthesis Methods
1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione can be synthesized using a variety of methods, including the reaction of 4-fluorobenzaldehyde with piperidine and succinic anhydride. The resulting product is then purified using chromatography techniques to obtain the final compound.
Scientific Research Applications
1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been widely used in scientific research as a tool to study various biological systems. It has been shown to have potential applications in the fields of neuroscience, pharmacology, and biochemistry. 1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been used to study the effects of dopamine on the brain and has been shown to have potential therapeutic applications in the treatment of Parkinson's disease.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c16-11-4-6-12(7-5-11)18-14(19)10-13(15(18)20)17-8-2-1-3-9-17/h4-7,13H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGROMTOSQBHRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide](/img/structure/B4936354.png)
![2-[4-(1-adamantyl)phenoxy]acetamide](/img/structure/B4936365.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B4936370.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B4936384.png)

![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4936400.png)
![3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4936410.png)
![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4936424.png)
![6-(4-hydroxy-1-piperidinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B4936426.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B4936430.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-pyridinylcarbonyl)-3-piperidinol](/img/structure/B4936437.png)
![N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4936445.png)
![1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione](/img/structure/B4936452.png)
![8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4936458.png)